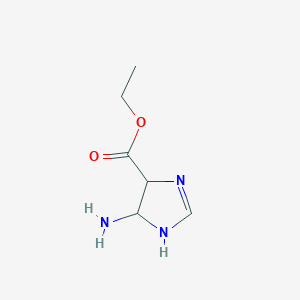
ethyl 5-amino-4,5-dihydro-1H-imidazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-amino-4,5-dihydro-1H-imidazole-4-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-4,5-dihydro-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl glyoxalate with an amine, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of catalysts such as zinc chloride or nickel, and the process may be carried out under mild to moderate temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 5-amino-4,5-dihydro-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the nitrogen atoms or other substituents on the imidazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted imidazoles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dicarboxylates, while substitution reactions can produce a variety of substituted imidazoles .
Aplicaciones Científicas De Investigación
Ethyl 5-amino-4,5-dihydro-1H-imidazole-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and as a catalyst in various chemical reactions .
Mecanismo De Acción
The mechanism of action of ethyl 5-amino-4,5-dihydro-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparación Con Compuestos Similares
- Ethyl 4-methyl-5-imidazolecarboxylate
- Ethyl 1H-imidazole-4-carboxylate
- 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole
Comparison: Ethyl 5-amino-4,5-dihydro-1H-imidazole-4-carboxylate is unique due to the presence of an amino group at the 5-position, which can significantly influence its chemical reactivity and biological activity. Compared to other imidazole derivatives, this compound may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for specific applications .
Propiedades
Número CAS |
562841-85-4 |
|---|---|
Fórmula molecular |
C6H11N3O2 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
ethyl 5-amino-4,5-dihydro-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C6H11N3O2/c1-2-11-6(10)4-5(7)9-3-8-4/h3-5H,2,7H2,1H3,(H,8,9) |
Clave InChI |
AXKWOLWGODVHLU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(NC=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


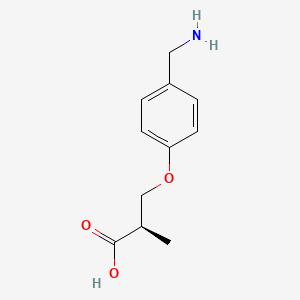
![8-Iodo-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B12946212.png)
![6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12946213.png)
![3-(2-Aminoethyl)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbonyl)-5-methoxy-1H-benzo[d]imidazol-2(3H)-one 2,2,2-trifluoroacetate](/img/structure/B12946216.png)
![2-Chloro-3-methyl-4-((1R,3s,5S)-1,3,5-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12946217.png)

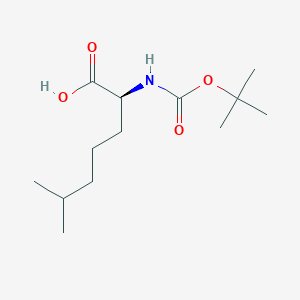

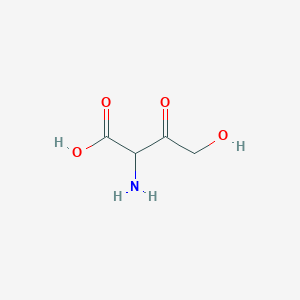
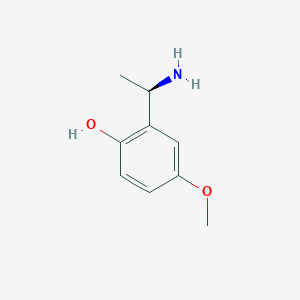

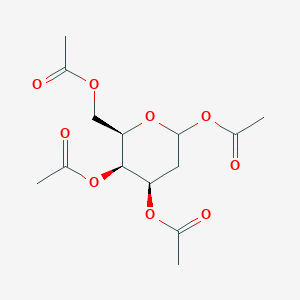
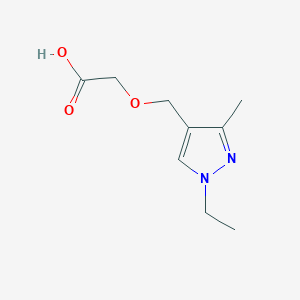
![(S)-(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B12946285.png)
